(1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
Description
(1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a cyclopentane-based non-natural amino acid derivative characterized by a methoxycarbonyl-protected amino group at the 2-position and a carboxylic acid group at the 1-position. Its stereochemistry (1R,2R) plays a critical role in its biochemical interactions, particularly in mimicking natural amino acids or serving as a constrained scaffold in drug design.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R,2R)-2-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-4-2-3-5(6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
RYNSHRQTINMACX-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]1CCC[C@H]1C(=O)O |
Canonical SMILES |
COC(=O)NC1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst).
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Substituted Cyclopentane Derivatives
(1R,2S)-2-Amino-1-cyclopentanecarboxylic Acid (Cis-Isomer)
- Structural Difference : The cis-isomer differs in stereochemistry at the 1 and 2 positions.
- Functional Impact: highlights that stereochemistry significantly affects receptor binding. For example, cis-2-amino-1-cyclopentanecarboxylic acid derivatives showed distinct αvβ3 and α5β1 integrin binding profiles compared to trans-configured analogs .
- Biological Activity : Stereochemical variations influence inhibitory potency in enzyme systems, as seen in cycloleucine analogs (). The (1R,2R) configuration in the target compound may enhance selectivity for specific biological targets compared to cis-isomers .
(1R,2R)-2-Aminocyclopentane-1-carboxylic Acid (Transpentacin)
- Structural Difference: Lacks the methoxycarbonyl group, featuring a free amino group instead.
- Functional Impact: Transpentacin exhibits antifungal activity due to its ability to mimic natural amino acids in fungal cell walls.
N-Boc-(1R,2R)-2-Aminomethyl-1-cyclopentanecarboxylic Acid (AMCP)
- Structural Difference: Contains an aminomethyl substituent and a Boc-protected amino group.
- Functional Impact : AMCP promotes α/γ-peptide secondary structures (), whereas the methoxycarbonyl group in the target compound may hinder hydrogen bonding, affecting conformational stability in peptide backbones .
Ring-Size and Functional Group Variations
Cyclopropane Analogs (e.g., QW-8013)
- Structural Difference : Cyclopropane ring vs. cyclopentane.
- Functional Impact: Smaller rings introduce higher ring strain, increasing reactivity. Cyclopropane derivatives like QW-8013 () are less conformationally flexible, which may limit their utility in mimicking natural amino acids compared to the more flexible cyclopentane scaffold .
1-Amino-2-Hydroxycyclopentanecarboxylic Acid
- Structural Difference: Hydroxyl group replaces the methoxycarbonyl amino group.
- Functional Impact : The hydroxyl group enables hydrogen bonding, making this compound a serine/threonine analog (). In contrast, the methoxycarbonyl group in the target compound introduces steric bulk and may reduce polar interactions, altering substrate specificity in enzyme inhibition .
Enzyme Inhibitors with Cyclic Backbones
Cycloleucine (1-Aminocyclopentane-1-carboxylic Acid)
- Structural Difference : Lacks the 2-position methoxycarbonyl substituent.
- Functional Impact: Cycloleucine is a potent inhibitor of S-adenosylmethionine synthetase (). The addition of the methoxycarbonyl group in the target compound likely disrupts its binding to the enzyme’s active site, as evidenced by reduced activity in methyl-substituted cycloleucine analogs .
Borrelidin (Complex Macrocyclic Derivative)
- Structural Difference : Contains a fused 18-membered macrolide ring with multiple substituents ().
- Functional Impact : Borrelidin’s macrocyclic structure enables broad-spectrum antibiotic activity, whereas the smaller cyclopentane core of the target compound limits its scope to targeted interactions, such as protease inhibition () .
Data Tables: Key Comparisons
Biological Activity
(1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a cyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both a carboxylic acid and an amine functional group within a cyclopentane framework, positions it as a candidate for various therapeutic applications, including its role as a bio-isostere in drug design.
The compound's molecular formula is , and it has a molecular weight of approximately 159.19 g/mol. Its structural characteristics include:
- Functional Groups : Carboxylic acid and methoxycarbonyl group.
- Stereochemistry : The (1R,2R) configuration is crucial for its biological activity.
The biological activity of (1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid primarily involves its interaction with specific biological targets such as receptors and enzymes. Research indicates that compounds with similar structures can act as effective bio-isosteres for carboxylic acids, influencing their binding affinity and selectivity towards biological receptors.
Case Studies and Research Findings
-
Thromboxane A2 Receptor Antagonism :
- A study evaluated cyclopentane derivatives as potential thromboxane A2 receptor antagonists. It was found that cyclopentane-based compounds could mimic the carboxylic acid moiety effectively, leading to significant receptor binding and antagonistic activity .
- Table 1 : IC50 Values of Cyclopentane Derivatives
Compound IC50 (μM) Parent Compound 0.190 ± 0.060 Cyclopentane Derivative 0.054 ± 0.016
- Antimicrobial Activity :
- Stability and Reactivity :
Pharmacokinetics
Understanding the pharmacokinetics of (1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is crucial for its development as a drug candidate:
- Absorption : The compound's solubility profile suggests favorable absorption characteristics.
- Distribution : Its molecular size and polarity may influence tissue distribution.
- Metabolism : Preliminary studies indicate that metabolic pathways may be similar to other amino acids, but specific pathways for this compound require further investigation.
- Excretion : Expected to be excreted primarily via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
